N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine
説明
N²-(4-Methoxyphenyl)-N⁶-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine (CAS: 764646-19-7) is a purine-derived compound characterized by substitutions at the N² and N⁶ positions of the purine scaffold. The N² position is substituted with a 4-methoxyphenyl group, while the N⁶ position features a 4-(propan-2-yl)phenyl (cumyl) moiety. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the aromatic and branched alkyl substituents.
特性
CAS番号 |
764646-19-7 |
|---|---|
分子式 |
C21H22N6O |
分子量 |
374.4 g/mol |
IUPAC名 |
2-N-(4-methoxyphenyl)-6-N-(4-propan-2-ylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C21H22N6O/c1-13(2)14-4-6-15(7-5-14)24-20-18-19(23-12-22-18)26-21(27-20)25-16-8-10-17(28-3)11-9-16/h4-13H,1-3H3,(H3,22,23,24,25,26,27) |
InChIキー |
SLSDYYADVCGEDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
生物活性
N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This compound's structure suggests possible interactions with various biological targets, including kinases and other enzymes involved in cell cycle regulation and apoptosis.
Chemical Structure and Properties
The molecular formula for N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine is C22H24N4O2. Its structure features a purine base modified with methoxy and isopropyl groups, which may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The compound exhibited an IC50 value of less than 30 µM against sensitive cell lines, indicating potent antitumor properties .
The underlying mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was confirmed through flow cytometry analysis, which indicated a significant alteration in the distribution of cells across different phases of the cell cycle upon treatment .
- Inhibition of Kinases : Similar compounds within the purine class have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Although specific kinase inhibition data for this compound is limited, its structural analogs suggest a potential for similar activity .
Study 1: Cytotoxicity Against Tumor Cell Lines
A comprehensive study investigated the cytotoxic effects of various purine derivatives, including N~2~-(4-Methoxyphenyl)-N~6~-[4-(propan-2-yl)phenyl]-7H-purine-2,6-diamine. The results indicated that this compound was particularly effective against COLO201 and HepG2 cell lines. The study utilized MTT assays to assess viability and found that the compound significantly reduced cell viability at concentrations as low as 10 µM .
Study 2: Structure-Activity Relationship
Research focused on understanding the structure-activity relationship (SAR) of purine derivatives revealed that modifications at specific positions on the purine ring could enhance cytotoxicity. The presence of substituents such as methoxy and isopropyl groups was linked to increased efficacy against cancer cells. This SAR analysis supports the design of new derivatives with improved biological activity .
Data Summary
| Biological Activity | Cell Line Tested | IC50 Value |
|---|---|---|
| Cytotoxicity | COLO201 | < 30 µM |
| Cytotoxicity | 4T1 (murine mammary carcinoma) | < 30 µM |
| Cell Cycle Arrest | MDA-MB-231 | G2/M phase arrest observed |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the purine-2,6-diamine family, which shares a common scaffold with several bioactive molecules. Below is a comparative analysis with structurally related compounds:
Key Observations:
- The 4-methoxyphenyl group at N² may enhance solubility relative to Reversine’s cyclohexyl substituent .
Pharmacological and Functional Comparison
- Reversine: Demonstrated activity in stem cell dedifferentiation via inhibition of multiple kinases (e.g., Aurora B, PLK1) . The morpholine ring contributes to polar interactions with kinase active sites.
- The isopropylphenyl group could reduce metabolic clearance compared to Reversine’s morpholine .
Research Findings and Hypotheses
Limitations and Knowledge Gaps
- Absence of Bioactivity Data: No published studies confirm the compound’s kinase affinity or cytotoxicity.
- Structural vs. Functional Divergence: While Reversine’s morpholine group is critical for its activity, the target compound’s isopropylphenyl substitution may confer distinct selectivity profiles that remain unvalidated .
Q & A
Q. Analytical Validation :
Q. Example Table: Synthetic Routes and Yields
| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques |
|---|---|---|---|
| Pd-Catalyzed Coupling | 65 | ≥98% | NMR, HPLC-TOF, FTIR |
| Direct Amination | 45 | 95% | GC-MS, X-ray Diffraction |
How can researchers elucidate the mechanism of action of this compound in modulating kinase activity, and what experimental models are appropriate for validating its inhibitory effects?
Advanced Research Focus
The compound’s purine-diamine scaffold suggests kinase inhibition analogous to Reversine, a structurally similar molecule targeting Aurora kinases and MEK1 .
Q. Methodological Approaches :
- In Vitro Kinase Assays : Use purified kinases (e.g., Aurora A, CDK2) with ATP-competitive assays to measure IC₅₀ values. Include positive controls (e.g., Staurosporine) .
- Cellular Models :
- Cancer Cell Lines: Assess antiproliferative effects via MTT assays (e.g., HeLa, MCF-7).
- Stem Cell Differentiation: Monitor dedifferentiation in murine pluripotent stem cells to confirm kinase pathway modulation .
- Structural Analysis : Co-crystallization with target kinases (e.g., using SHELX software for crystallographic refinement) to identify binding motifs .
Data Interpretation : Cross-validate results across enzymatic and cellular systems to distinguish direct kinase inhibition from off-target effects .
What strategies are employed to analyze structure-activity relationships (SAR) for optimizing the bioactivity of purine-2,6-diamine derivatives?
Advanced Research Focus
SAR studies focus on substituent effects at N² and N⁶ positions:
Q. Experimental Design :
Q. Example Table: SAR Trends
| Substituent (N²) | Substituent (N⁶) | IC₅₀ (Aurora A, nM) | Selectivity (CDK2/Aurora A) |
|---|---|---|---|
| 4-Methoxyphenyl | 4-Isopropylphenyl | 12 | 8.5 |
| 4-Fluorophenyl | 4-Methylphenyl | 45 | 2.3 |
What computational approaches are utilized to predict the binding affinity and selectivity of this compound towards target kinases?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predict binding poses in kinase ATP pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu211 in Aurora A) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Calculate binding free energies via MM-PBSA .
- DFT Calculations : Optimize ligand geometry and electron density distribution using B3LYP/6-31G* basis sets to identify reactive pharmacophores .
Validation : Compare computational predictions with experimental IC₅₀ values to refine force field parameters .
How do researchers address discrepancies in biological activity data across different experimental systems for this compound?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., overexpression of efflux pumps).
Q. Resolution Strategies :
- Dose-Response Curves : Perform in parallel across enzymatic (cell-free) and cellular systems to identify potency shifts.
- Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation in cellular models .
- Kinome-Wide Profiling : Employ platforms like KinomeScan to confirm target specificity and exclude polypharmacology .
Example Case : A 10-fold lower IC₅₀ in enzymatic vs. cellular assays may indicate poor membrane permeability, addressed via prodrug strategies (e.g., esterification of polar groups) .
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